Product packaging for 1,1-Bis(4-chlorophenyl)prop-2-yn-1-ol(Cat. No.:CAS No. 5835-98-3)

1,1-Bis(4-chlorophenyl)prop-2-yn-1-ol

Cat. No.: B12007683
CAS No.: 5835-98-3
M. Wt: 277.1 g/mol
InChI Key: YZNQLDLXHVMJJA-UHFFFAOYSA-N
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Description

1,1-Bis(4-chlorophenyl)prop-2-yn-1-ol is an organic compound with the molecular formula C 15 H 10 Cl 2 O and an average molecular mass of 277.144 Da . This compound features a propargylic alcohol core that is symmetrically substituted with 4-chlorophenyl groups, a structure that offers significant potential for synthetic organic chemistry applications. Researchers value this compound as a versatile synthetic intermediate; its alkyne functionality is amenable to click chemistry reactions and metal-catalyzed coupling to generate more complex molecular architectures. The chlorophenyl substituents suggest potential for further functionalization and may contribute to the molecule's overall electronic properties and lipophilicity, factors that are often explored in the development of pharmaceutical and agrochemical candidates. This product, CAS 5835-98-3 , is provided for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10Cl2O B12007683 1,1-Bis(4-chlorophenyl)prop-2-yn-1-ol CAS No. 5835-98-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5835-98-3

Molecular Formula

C15H10Cl2O

Molecular Weight

277.1 g/mol

IUPAC Name

1,1-bis(4-chlorophenyl)prop-2-yn-1-ol

InChI

InChI=1S/C15H10Cl2O/c1-2-15(18,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h1,3-10,18H

InChI Key

YZNQLDLXHVMJJA-UHFFFAOYSA-N

Canonical SMILES

C#CC(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)O

Origin of Product

United States

Synthetic Methodologies for 1,1 Bis 4 Chlorophenyl Prop 2 Yn 1 Ol and Analogues

Catalytic Approaches in Propargylic Alcohol Synthesis

The direct substitution of the hydroxyl group in propargylic alcohols is a desirable synthetic method, and various catalysts have been developed to facilitate these and related reactions. nih.gov Transition metal catalysts are particularly effective in activating the alkyne or the alcohol moiety, enabling a range of synthetic transformations. nih.govrsc.org

Gold (Au) catalysts, in both Au(I) and Au(III) oxidation states, have been extensively studied for reactions involving propargyl alcohols. nih.gov Gold catalysis can promote complex transformations, and the reaction outcomes can be tuned by selecting the appropriate catalyst, solvent, and temperature. nih.gov For instance, gold-catalyzed reactions of propargyl alcohols with aryl nucleophiles can selectively yield allenes or indenes. nih.gov

Iron (Fe) salts, such as iron(III) chloride (FeCl₃), offer an inexpensive and efficient option for catalyzing propargylic substitution reactions. nih.gov These reactions are thought to proceed through the formation of a propargylic cation intermediate. nih.gov Similarly, other Lewis acids like Zinc Chloride (ZnCl₂) and Boron trifluoride etherate (BF₃·Et₂O) have also been shown to catalyze reactions of propargylic alcohols. nih.gov

Rhodium (Rh) complexes have been employed in heteroannulation reactions where propargylic alcohols act as three-carbon synthons. chemrxiv.org These advanced catalytic cycles often involve C-H functionalization and cascade cyclizations to build complex molecular frameworks. chemrxiv.org

The table below summarizes various catalytic systems used in the synthesis and transformation of propargylic alcohols.

Catalyst SystemSubstratesProduct TypeKey Features
Gold (I)/(III)Diarylpropargyl alcohols, Aryl nucleophilesTriaryl-allenes, Diaryl-indenesProduct selectivity is tunable by controlling reaction temperature and choice of nucleophile. nih.gov
Iron(III) Chloride (FeCl₃)Propargylic alcohols, Thiol nucleophilesSubstituted alkynesProvides easy access to C-S bond formation via a propargylic cation intermediate. nih.gov
Rhodium(III) / Zn(OAc)₂1-Phenylpyrazolidinones, Propargylic alcoholsFused N-heterocyclesPropargylic alcohol acts as a C3 coupling partner in a [4+2] annulation reaction. researchgate.net
In(III)/BINOLTerminal alkynes, AldehydesChiral propargylic alcoholsAsymmetric alkynylation with high enantioselectivity due to the catalyst's bifunctional nature. organic-chemistry.org
Zn(OTf)₂ / N-methylephedrineTerminal alkynes, AldehydesChiral propargylic alcoholsA practical method using an inexpensive and commercially available chiral additive. organic-chemistry.orgacs.org

Organometallic Reagents in Alkynol Formation

Organometallic reagents are fundamental tools for the synthesis of alcohols, including propargylic alcohols. libretexts.org Their utility lies in their character as carbon-based nucleophiles (carbanions), which readily attack the electrophilic carbon of a carbonyl group. libretexts.org The formation of 1,1-Bis(4-chlorophenyl)prop-2-yn-1-ol would typically involve the reaction of an organometallic acetylide with 4,4'-dichlorobenzophenone (B107185).

Grignard and Organolithium Reagents: The most common organometallic reagents for this purpose are Grignard reagents (R-MgX) and organolithium reagents (R-Li). libretexts.org To generate the necessary nucleophile for synthesizing a propargyl alcohol, a terminal alkyne is deprotonated by a strong base, often an alkyl lithium reagent like n-butyllithium (BuLi), to form a lithium acetylide. nih.gov This acetylide then attacks the carbonyl carbon of an aldehyde or ketone.

The general reaction is as follows:

Deprotonation of terminal alkyne: R-C≡C-H + BuLi → R-C≡C-Li + Butane

Nucleophilic attack on carbonyl: R-C≡C-Li + R'R''C=O → R-C≡C-C(OLi)R'R''

Aqueous workup: R-C≡C-C(OLi)R'R'' + H₂O → R-C≡C-C(OH)R'R'' + LiOH

A significant limitation of these powerful reagents is their strong basicity. They will react with any acidic protons present in the substrate, such as alcohols or terminal alkynes themselves, which necessitates careful control of the reaction sequence and conditions. libretexts.org

Organozinc Reagents: Organozinc reagents, often generated in situ, are also widely used for the addition of alkynes to carbonyl compounds. organic-chemistry.org The combination of dimethylzinc (B1204448) (Me₂Zn) with a chiral ligand can facilitate highly enantioselective additions. acs.org Zinc acetylides can also be generated catalytically in the presence of a zinc salt like zinc triflate (Zn(OTf)₂) and a base, offering a milder alternative to lithium reagents. organic-chemistry.orgacs.org

Novel Reaction Conditions for this compound Generation

While a specific, documented synthesis for this compound is not prevalent in the reviewed literature, its generation can be inferred from established methods for preparing analogous tertiary propargylic alcohols. The key reaction would be the alkynylation of 4,4'-dichlorobenzophenone.

A plausible synthetic route involves the deprotonation of acetylene (B1199291) or a protected acetylene derivative using an organometallic base, followed by nucleophilic addition to the ketone. For example, deprotonation of phenylacetylene (B144264) with lithium diisopropylamide (LDA) generates a lithium acetylide, which can then react with an aldehyde to form the corresponding propargyl alcohol. nih.gov A similar strategy using an ethynyl (B1212043) lithium or ethynyl magnesium bromide reagent with 4,4'-dichlorobenzophenone would yield the target compound.

Modern synthetic chemistry seeks to improve upon traditional methods by employing novel reaction conditions that can enhance yields, reduce reaction times, and improve safety and environmental profiles.

Reaction ConditionPrecursorsCatalyst/ReagentBenefit
Microwave (MW) IrradiationAldehydes/Ketones, Potassium allenyltrifluoroborateNone specifiedAcceleration of reaction rates, leading to reduced synthesis times. nih.gov
Clay CatalysisAldehydes/Ketones, Potassium allenyltrifluoroborateMontmorillonite K-10 Clay (Tonsil)Avoids the use of air- and moisture-sensitive organometallics; simple and inexpensive. nih.gov
Lewis Acid PromotionAldehydes, Terminal AlkynesMe₂Zn / TMSOTfAllows the reaction to proceed rapidly and efficiently where no reaction is observed without the Lewis acid promoter. organic-chemistry.org
Solid-Supported ReagentAldehydes/Ketones, Potassium allenyltrifluoroborateAmberlyst A-31Simplifies product purification and reagent handling. nih.gov

These alternative conditions highlight a trend towards more operationally simple and efficient synthetic protocols that can be applied to the generation of a wide range of propargylic alcohols, including this compound.

Stereoselective Synthesis Strategies for Propargylic Alcohols

The synthesis of enantiomerically pure propargylic alcohols is of great importance, as these chiral molecules serve as building blocks for complex natural products and pharmaceuticals. acs.org Several strategies have been developed to control the stereochemistry of the newly formed carbinol center.

Chiral Ligands and Catalysts: A prominent strategy involves the use of a stoichiometric or catalytic amount of a chiral ligand in conjunction with a metal promoter. The addition of terminal alkynes to aldehydes, mediated by zinc triflate (Zn(OTf)₂) and a chiral amino alcohol like (+)-N-methylephedrine, is a well-established method that produces propargylic alcohols in high yield and enantioselectivity. organic-chemistry.orgacs.org The chiral ligand coordinates to the metal center, creating a chiral environment that directs the nucleophilic attack of the alkyne to one face of the carbonyl.

Other successful chiral ligands include BINOL (1,1'-bi-2-naphthol) derivatives used with In(III) catalysts and ProPhenol ligands used with dimethylzinc. organic-chemistry.orgacs.org These catalytic asymmetric reactions can achieve excellent levels of enantiomeric excess (ee). acs.orgnih.gov

Biocatalysis: Enzymatic methods offer a powerful alternative for producing enantiopure compounds. acs.org Biocatalytic deracemization cascades have been developed to convert racemic propargylic alcohols into a single enantiomer with high conversion and enantiomeric purity. acs.org One such system uses an enantiocomplementary pair of alcohol dehydrogenases (ADHs). One ADH selectively oxidizes one enantiomer of the alcohol to the corresponding ketone, which is then reduced by the second, opposite-selectivity ADH to the desired alcohol enantiomer. This process can theoretically achieve a 100% yield of the target enantiomer. acs.org

The table below presents examples of stereoselective methods for propargylic alcohol synthesis.

Chiral Ligand/CatalystSubstratesEnantiomeric Excess (ee)Reference
(S)-Br₂-BINOLKetones, Allenylboronic acidsHigh stereoselectivity nih.gov
(R)-DM-BINAP·AgBF₄Aldehydes, Propargylic silanesHigh (Not specified) nih.gov
(+)-N-methylephedrine / Zn(OTf)₂Cyclohexanecarboxaldehyde, Phenylacetylene95% ee acs.org
(S,S)-ProPhenol / Me₂Znα,β-Unsaturated aldehydes, DiynesGood to excellent ee acs.org
Alcohol Dehydrogenase (TbADH)Racemic propargylic alcohols>99% ee for (R)-alcohols acs.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

No published data is available for the NMR analysis of 1,1-Bis(4-chlorophenyl)prop-2-yn-1-ol.

Proton NMR (¹H NMR) Analysis

Specific ¹H NMR chemical shifts, coupling constants, and signal multiplicities for this compound have not been reported.

Carbon-13 NMR (¹³C NMR) Analysis

The characteristic ¹³C NMR chemical shifts for the aromatic, carbinol, and alkynyl carbons of this compound are not documented in the literature.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

There are no available reports on the use of 2D NMR techniques to confirm the structural connectivity of this compound.

Vibrational Spectroscopy for Functional Group Identification

No experimental data for the vibrational spectroscopy of this compound has been found.

Infrared (IR) Spectroscopy

Specific IR absorption frequencies corresponding to the O-H, C≡C, C-Cl, and other functional group vibrations for this compound are not available.

Raman Spectroscopy

The Raman spectrum for this compound, which would provide complementary information to IR spectroscopy, has not been published.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition by providing a highly accurate mass measurement. For this compound, HRMS data has been reported, confirming its molecular formula.

In a study detailing the synthesis of this compound, HRMS analysis was performed. nih.gov The data obtained is crucial for verifying the identity of the synthesized molecule, distinguishing it from other potential products or isomers. The experimental mass is compared to the theoretical mass calculated from the elemental composition, with a close match providing strong evidence for the correct structure.

Table 1: High-Resolution Mass Spectrometry Data for this compound

ParameterValueSource
Molecular FormulaC₁₅H₁₀Cl₂O nih.gov
Ionization Mode[M-H]⁻ nih.gov
Calculated Mass275.0036 nih.gov
Found Mass275.0033 nih.gov

This interactive table provides the key HRMS findings for the specified compound.

X-Ray Crystallography for Solid-State Structure Determination

Despite the importance of this technique, literature searches indicate that this compound has been described as a white, amorphous solid. wikipedia.org Amorphous solids lack the long-range ordered crystal lattice necessary for single-crystal X-ray diffraction experiments. Consequently, no detailed X-ray crystallographic data, such as unit cell dimensions or specific atomic coordinates, are available in the surveyed scientific literature for this compound.

Table 2: X-Ray Crystallography Data for this compound

ParameterValueSource
Crystal SystemData not availableN/A
Space GroupData not availableN/A
Key Bond LengthsData not availableN/A
Key Bond AnglesData not availableN/A

This interactive table reflects the absence of available X-ray crystallography data.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons to higher energy orbitals, providing information about the electronic structure and conjugation within the molecule.

Scientific literature mentions the use of UV-Vis spectroscopy in the characterization of this compound. wikipedia.org However, specific data such as the absorption maxima (λmax) and the corresponding molar absorptivity (ε) values are not reported in the available public domain sources.

Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound

ParameterValueSource
SolventData not availableN/A
Absorption Maxima (λmax)Data not availableN/A
Molar Absorptivity (ε)Data not availableN/A

This interactive table indicates that specific UV-Vis data is not publicly available.

Advanced Analytical Techniques

A variety of other advanced analytical techniques are often used to provide a more complete characterization of a chemical compound. These can include Electron Paramagnetic Resonance (EPR) for studying paramagnetic species, fluorescence spectroscopy for examining emissive properties, molar conductance for ionic compounds, magnetic susceptibility for magnetic properties, and thermogravimetric analysis (TGA) for thermal stability.

Based on available literature, fluorescence spectroscopy has been noted as a characterization technique for this compound. wikipedia.org However, the specific emission spectra or quantum yield data have not been reported. For the other advanced analytical techniques listed—EPR, molar conductance, magnetic susceptibility, and thermogravimetric analysis—no specific experimental data for this compound could be located in the searched scientific literature.

Table 4: Data from Advanced Analytical Techniques for this compound

TechniqueFindingSource
Electron Paramagnetic Resonance (EPR)Data not availableN/A
Fluorescence SpectroscopyUtilized for characterization, but specific data is not reported. wikipedia.org
Molar ConductanceData not availableN/A
Magnetic SusceptibilityData not availableN/A
Thermogravimetric Analysis (TGA)Data not availableN/A

This interactive table summarizes the availability of data from various advanced analytical methods.

Chemical Reactivity and Mechanistic Investigations of 1,1 Bis 4 Chlorophenyl Prop 2 Yn 1 Ol

Rearrangement Reactions

The structural arrangement of 1,1-Bis(4-chlorophenyl)prop-2-yn-1-ol, a tertiary propargyl alcohol, makes it a prime candidate for several types of rearrangement reactions. These transformations typically involve the initial protonation of the hydroxyl group, followed by intramolecular shifts to yield more stable products.

Meyer-Schuster Rearrangement and Related Transformations

The Meyer-Schuster rearrangement is a classic acid-catalyzed isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated carbonyl compounds. wikipedia.orgmdpi.com For a tertiary alcohol like this compound, the reaction is initiated by the protonation of the hydroxyl group, which then departs as a water molecule. This departure is coupled with a 1,3-shift of the protonated hydroxy group, leading to the formation of an allene (B1206475) intermediate. Subsequent tautomerization of this intermediate yields the final α,β-unsaturated ketone.

The general mechanism proceeds through three main steps:

Rapid protonation of the alcohol's oxygen atom.

The rate-determining 1,3-shift of the protonated hydroxyl group.

Keto-enol tautomerism to form the stable unsaturated carbonyl compound. wikipedia.org

Table 1: Key Features of the Meyer-Schuster Rearrangement

Feature Description Reference
Reactant Type Secondary and Tertiary Propargyl Alcohols wikipedia.org
Catalyst Typically strong acids (e.g., H₂SO₄, p-TsOH) wikipedia.orgnih.gov
Product α,β-Unsaturated Ketones or Aldehydes wikipedia.org

| Key Intermediate | Allenyl Carbocation / Hydroxyallene | wikipedia.orgmdpi.com |

In the case of tertiary propargyl alcohols, the Meyer-Schuster rearrangement often competes with the Rupe reaction, which yields α,β-unsaturated methyl ketones through a different pathway involving an enyne intermediate. wikipedia.org The choice of catalyst can be crucial; while strong acids are traditional, modern methods may employ transition metal catalysts (e.g., gold, ruthenium) to achieve milder conditions and higher selectivity. wikipedia.orgnih.gov For this compound, the expected Meyer-Schuster product would be 3,3-bis(4-chlorophenyl)prop-2-en-1-al.

Propargyl/Allenyl Isomerization Mechanisms

The isomerization between propargyl and allenyl structures is a fundamental process in alkyne chemistry. mdpi.com This tautomerization can be catalyzed by both acids and bases and is critical in many synthetic transformations. The equilibrium between the propargyl alcohol and its corresponding allenyl alcohol derivative can be influenced by the substituents on the molecule.

In a process related to the Meyer-Schuster rearrangement, the formation of a stabilized carbocation at the propargylic position can lead to the generation of an allene. For this compound, the two electron-withdrawing 4-chlorophenyl groups would stabilize the adjacent carbocation, facilitating the shift of the triple bond to form a 1,1-bis(4-chlorophenyl)propa-1,2-diene-1-ol intermediate. This isomerization is often a key step in more complex cascade reactions. chemsynthesis.com The nature of the substituents has been shown to dramatically affect whether the isomerization occurs. nih.govchemsynthesis.com

Addition Reactions to the Alkyne Moiety

The carbon-carbon triple bond in this compound is a site of high electron density, making it susceptible to various addition reactions. Both nucleophiles and electrophiles can attack this moiety, leading to a wide array of functionalized products.

Nucleophilic Additions

While the alkyne in this compound is not directly conjugated to a strong electron-withdrawing group (like a carbonyl), nucleophilic additions are still possible, often promoted by catalysts or proceeding through rearrangement pathways. nih.govnih.gov The addition of nucleophiles such as thiols, amines, or alcohols to activated alkynes is a well-established method for forming new C-Nu bonds. nih.gov

In the context of propargyl alcohols, the hydroxyl group itself can act as an intramolecular nucleophile after initial activation of the alkyne. Alternatively, intermolecular nucleophilic attack can occur, especially if the alkyne is activated by a catalyst. Base-catalyzed additions of thiols (thiol-yne reaction) or amines (amino-yne reaction) are common examples. nih.govnih.gov These reactions typically proceed via a conjugate addition mechanism if the alkyne is activated. nih.gov

A plausible reaction involves the Nicholas reaction, where the alkyne is first complexed with dicobalt hexacarbonyl. This complexation stabilizes a propargylic cation, which can then be attacked by a wide range of nucleophiles under acidic conditions, providing an alternative to base-sensitive methods. nih.gov

Electrophilic Additions

The electron-rich triple bond of this compound is reactive towards electrophiles. The addition of hydrogen halides (HX) or halogens (X₂) are classic examples of electrophilic additions to alkynes. ucl.ac.uk These reactions typically follow Markovnikov's rule, where the electrophile (e.g., H⁺) adds to the less substituted carbon of the alkyne, and the nucleophile (e.g., Br⁻) adds to the more substituted carbon, which can better stabilize the resulting carbocationic intermediate. ucl.ac.ukyoutube.com

However, the reactivity of alkynes towards electrophiles is generally lower than that of alkenes because the resulting vinyl cation intermediate is less stable. ucl.ac.uk The reaction often proceeds through a π-complex between the electrophile and the alkyne. For terminal alkynes, this leads to the formation of vinyl halides.

Gold-catalyzed reactions represent a modern approach to activating propargylic alcohols towards addition. For instance, gold catalysts can facilitate dihalohydration reactions, leading to the formation of α,α-dihalo-β-hydroxyketones through a proposed 5-halo-1,3-oxazine intermediate. nih.gov

Table 2: Comparison of Addition Reactions to the Alkyne Moiety

Reaction Type Reagent Type Typical Product Mechanistic Feature Reference
Nucleophilic Addition Thiols, Amines Vinyl Sulfides, Enamines Michael-type 1,4-conjugate addition to an activated alkyne. nih.govnih.govnih.gov
Electrophilic Addition HX, X₂ Vinyl Halides, Dihaloalkenes Follows Markovnikov's rule; involves a vinyl cation or halonium ion intermediate. ucl.ac.uk

| Gold-Catalyzed Dihalohydration | NIS, TCICA | α,α-Dihalo-β-hydroxyketones | Involves participation of the solvent (e.g., acetonitrile). | nih.gov |

Cyclization Reactions

The combination of a hydroxyl group and an alkyne within the same molecule provides the perfect scaffold for intramolecular cyclization reactions. These reactions are a powerful tool for the synthesis of heterocyclic and carbocyclic compounds. The cyclization of this compound or its derivatives can be triggered by various catalysts and conditions.

Base-catalyzed intramolecular cyclization of derivatives, such as an amino-substituted analogue, can lead to the formation of five-membered heterocyclic rings like pyrrol-3-ones. mdpi.com The mechanism often involves the addition of a heteroatom nucleophile (like nitrogen) to the alkyne, followed by tautomerization and ring closure.

Electrophile-induced cyclizations are also common. For instance, treatment with iodine monochloride (ICl) can initiate an electrophilic iodocyclization, where the alkyne is attacked by the electrophilic iodine, followed by an intramolecular attack from one of the aryl rings to form spirocyclic compounds. nih.gov Similarly, superacids like triflic acid can promote the cyclization of related enones to form indanone structures. Although this would require prior transformation of the alcohol, it highlights a potential pathway for forming polycyclic systems.

Intramolecular Cyclization Pathways

Intramolecular cyclization of propargylic alcohols like this compound can proceed through various pathways, often promoted by acid or metal catalysts. These reactions typically involve the interaction of a nucleophile with the activated alkyne. In the case of this compound, the hydroxyl group can act as an internal nucleophile.

Under acidic conditions, protonation of the hydroxyl group would lead to a favorable leaving group (water), generating a propargylic carbocation. However, a more common pathway for related structures involves the intramolecular attack of the hydroxyl group onto the alkyne, which is often activated by a metal catalyst. While specific studies on the intramolecular cyclization of this compound are not extensively detailed in the provided results, the cyclization of analogous aminoacetylenic ketones suggests a plausible mechanism. This involves the addition of a nucleophile (like water or an amine) to the alkyne, followed by rearrangement and subsequent ring closure. For instance, the base-catalyzed intramolecular cyclization of a related aminoacetylenic ketone proceeds through the addition of water, rearrangement to a 1,3-diketone, and subsequent attack by the amino group to form a pyrrolone after dehydration. mdpi.com

Another potential pathway is an electrophilic cyclization, where an electrophile adds to the alkyne, and one of the chlorophenyl groups participates in the ring-closing step. For example, iodine monochloride has been used to induce intramolecular electrophilic cyclization in similar systems to create spiro compounds. nih.gov

Catalytic Cyclization Mechanisms (e.g., Silver-Catalyzed)

Silver catalysts, particularly silver(I) salts like silver acetate (B1210297) (AgOAc) or silver triflate (AgOTf), are effective in catalyzing the cyclization of molecules containing both alkyne and nucleophilic functionalities. researchgate.netrsc.org The mechanism of silver-catalyzed cyclization of propargylic alcohols generally involves the coordination of the silver(I) ion to the alkyne's triple bond. This coordination, often referred to as π-activation, renders the alkyne more electrophilic and susceptible to nucleophilic attack.

The proposed catalytic cycle for a generic propargyl alcohol would be:

Activation: The silver(I) catalyst coordinates with the terminal alkyne of this compound.

Intramolecular Attack: The oxygen atom of the hydroxyl group acts as an intramolecular nucleophile, attacking the activated alkyne. This step can proceed via different modes of cyclization (e.g., 5-endo-dig or 6-exo-dig), depending on the substrate and reaction conditions.

Proton Transfer/Rearrangement: A subsequent proton transfer or rearrangement would lead to the formation of the cyclized product.

Catalyst Regeneration: The silver catalyst is regenerated, allowing it to participate in another catalytic cycle.

This methodology has been successfully applied to synthesize various heterocyclic compounds, such as dihydrofurans from α-hydroxy allenic sulfones and imidazo[1,2-a]pyridines from N-(prop-2-yn-1-yl)pyridin-2-amines, under mild conditions. researchgate.netnih.gov Silver-catalyzed cyclization of N-(2-(alk-1-yn-1-yl))-1H-tetrazoles has also been shown to produce N-cyano-2-substituted indoles. rsc.org

Oxidation and Reduction Processes

The oxidation and reduction of this compound can target either the alcohol or the alkyne functional group.

Oxidation: Oxidation of the tertiary propargylic alcohol can lead to several products depending on the reagents and conditions. Strong oxidation could cleave the molecule. More controlled oxidation might yield an α,β-unsaturated ketone, a reaction analogous to the Meyer-Schuster rearrangement, although this typically requires acidic conditions and works best with secondary propargylic alcohols. The presence of the terminal alkyne also allows for oxidative coupling reactions, as discussed in the dimerization section.

Reduction: Reduction of this compound offers pathways to various products by targeting the alkyne.

Partial Reduction: Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) would selectively reduce the alkyne to a cis-alkene, yielding (Z)-1,1-bis(4-chlorophenyl)prop-2-en-1-ol.

Complete Reduction: More vigorous hydrogenation, for example, using palladium on carbon (Pd/C) with hydrogen gas, would reduce the alkyne completely to an alkane, resulting in 1,1-bis(4-chlorophenyl)propan-1-ol.

Dissolving Metal Reduction: Using sodium or lithium in liquid ammonia (B1221849) would typically produce a trans-alkene, (E)-1,1-bis(4-chlorophenyl)prop-2-en-1-ol.

A summary of potential reduction products is presented below.

Starting MaterialReagent/CatalystProduct
This compoundH₂, Lindlar's Catalyst(Z)-1,1-Bis(4-chlorophenyl)prop-2-en-1-ol
This compoundH₂, Pd/C1,1-Bis(4-chlorophenyl)propan-1-ol
This compoundNa, NH₃ (l)(E)-1,1-Bis(4-chlorophenyl)prop-2-en-1-ol

Cross-Coupling Reactions Involving the Propargylic Moiety

The terminal alkyne of this compound is a versatile handle for forming new carbon-carbon bonds through various cross-coupling reactions. The Sonogashira coupling is a prominent example, involving the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base (typically an amine).

A general scheme for the Sonogashira coupling of this compound with an aryl halide (Ar-X) would be:

This compound + Ar-X → 1,1-Bis(4-chlorophenyl)-4-aryl-but-2-yn-1-ol

This reaction allows for the extension of the carbon chain and the introduction of various substituents. The efficiency and success of the coupling depend on the choice of catalyst, base, and solvent. mdpi-res.com Related palladium/copper-catalyzed cross-coupling reactions are used to synthesize aminoacetylenic ketones from propargylamines and acyl chlorides. mdpi.com

Dimerization and Oligomerization Mechanisms of Terminal Acetylenes

The terminal acetylene (B1199291) group of this compound can undergo dimerization or oligomerization through several catalytic pathways. These reactions are fundamental for synthesizing conjugated enynes and polyacetylenes.

Dimerization: A common method for the dimerization of terminal alkynes is the Glaser-Hay coupling, which involves the use of a copper(I) salt (like CuCl or CuI) and an oxidant (such as O₂) in the presence of a base like pyridine (B92270) or TMEDA (tetramethylethylenediamine). The mechanism proceeds through the formation of a copper(I) acetylide intermediate, which then undergoes oxidative coupling to form a symmetrical 1,3-diyne. For this compound, this would yield 2,7-bis(4-chlorophenyl)octa-3,5-diyne-2,7-diol.

Another important dimerization pathway, particularly with transition metal catalysts like palladium or ruthenium, leads to the formation of head-to-tail dimers (enynes). rice.edu For instance, organoactinide complexes have been shown to catalyze the regioselective formation of head-to-tail dimers of terminal acetylenes. acs.org

Oligomerization: Oligomerization extends the dimerization process to form trimers, tetramers, or even polymers. The specific products depend heavily on the catalyst system and reaction conditions. nih.gov For example, palladium catalysts can promote the formation of trimers and higher oligomers. rice.edu The mechanism often involves the insertion of alkyne units into a metal-hydride or metal-alkynyl bond, followed by reductive elimination to release the oligomeric product. The steric hindrance from the two 4-chlorophenyl groups in this compound would likely influence the regioselectivity and the extent of oligomerization.

Below is a table summarizing common catalytic systems for alkyne dimerization.

Coupling ReactionTypical Catalyst SystemProduct Type
Glaser-Hay CouplingCu(I) salt, Base, Oxidant (O₂)Symmetrical 1,3-Diyne
Head-to-Tail DimerizationOrganoactinide complexes, Ru complexesEnyne (e.g., 2,4-disubstituted-1-buten-3-yne)
Cadiot-Chodkiewicz CouplingCu(I) salt, BaseUnsymmetrical 1,3-Diyne (requires a bromoalkyne)

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations and Molecular Geometry Optimization (e.g., Density Functional Theory (DFT))

A theoretical investigation of 1,1-Bis(4-chlorophenyl)prop-2-yn-1-ol would typically commence with molecular geometry optimization using quantum chemical methods. Density Functional Theory (DFT) is a widely used approach for this purpose, often employing hybrid functionals like B3LYP in conjunction with a suitable basis set (e.g., 6-311++G(d,p)). The optimization process seeks to find the lowest energy conformation of the molecule, providing key data on bond lengths, bond angles, and dihedral angles. For this compound, this would involve determining the spatial arrangement of the two 4-chlorophenyl rings relative to each other and the prop-2-yn-1-ol backbone. The orientation of these rings, the length of the carbon-chlorine bonds, the geometry around the tertiary alcohol, and the linear structure of the ethynyl (B1212043) group would be precisely calculated. Verifying that the optimized structure corresponds to a true energy minimum is achieved by performing a vibrational frequency analysis, where the absence of imaginary frequencies confirms a stable equilibrium geometry.

Electronic Structure Analysis

Once the optimized geometry is obtained, a detailed analysis of the electronic structure can be performed to understand the molecule's behavior.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap generally implies high stability and low reactivity. For this compound, the HOMO would likely be localized on the electron-rich phenyl rings and the pi-system of the ethynyl group, while the LUMO might be distributed over the aromatic rings and the C-Cl antibonding orbitals.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. The MEP map of this compound would likely show negative potential (red and yellow regions) around the oxygen atom of the hydroxyl group and the chlorine atoms, indicating their susceptibility to electrophilic attack. The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue region), marking it as a site for nucleophilic interaction. The aromatic rings would also display regions of negative potential above and below the plane of the rings due to the pi-electron cloud.

Natural Bond Order (NBO) Analysis

Natural Bond Order (NBO) analysis provides detailed insights into the bonding and electronic structure of a molecule. It examines charge transfer, hybridization, and intramolecular interactions. For this compound, NBO analysis could quantify the charge distribution on each atom, revealing the electron-withdrawing effect of the chlorine atoms on the phenyl rings. It would also describe the nature of the orbitals involved in the various bonds (e.g., C-C, C-O, C-H, C-Cl) and could highlight hyperconjugative interactions that contribute to the molecule's stability, such as interactions between the lone pairs of the oxygen and chlorine atoms and adjacent antibonding orbitals.

Prediction of Spectroscopic Properties (e.g., NMR, IR, Raman)

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the theoretical model. For this compound, DFT calculations could be used to predict its ¹H and ¹³C NMR chemical shifts, providing a theoretical spectrum that can aid in the assignment of experimental signals. Furthermore, the vibrational frequencies from the frequency analysis can be used to simulate the infrared (IR) and Raman spectra. This would allow for the identification of characteristic vibrational modes, such as the O-H stretch of the alcohol, the C≡C stretch of the alkyne, the C-Cl stretch, and the various vibrations of the aromatic rings.

Global Reactivity Descriptors and Chemical Stability Prediction

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to predict the chemical stability and reactivity of the molecule. These include:

Ionization Potential (I): Approximated as -E(HOMO).

Electron Affinity (A): Approximated as -E(LUMO).

Electronegativity (χ): Calculated as (I + A) / 2.

Chemical Hardness (η): Calculated as (I - A) / 2. A higher value indicates greater stability.

Chemical Softness (S): The reciprocal of hardness (1/η).

Electrophilicity Index (ω): Calculated as χ² / (2η), which measures the energy stabilization when the system acquires additional electronic charge.

Molecular Dynamics Simulations for Conformational Analysis

A comprehensive review of scientific literature reveals a notable absence of specific studies employing molecular dynamics (MD) simulations for the conformational analysis of this compound. While computational methods are powerful tools for elucidating the three-dimensional structures and dynamic behaviors of molecules, it appears that dedicated research on the conformational landscape of this particular compound has not been published.

Molecular dynamics simulations, in principle, offer a virtual microscope to observe the time-dependent atomic and molecular motions, providing insights into the accessible conformations and their relative stabilities. For a molecule such as this compound, key areas of conformational flexibility would likely involve the rotation around the single bonds connecting the two 4-chlorophenyl rings to the central carbinol carbon and the orientation of the hydroxyl and propargyl groups.

A hypothetical molecular dynamics study of this compound would involve several critical steps. Initially, a force field, which is a set of parameters describing the potential energy of the system, would be selected to accurately model the interatomic interactions within the molecule and with its environment (e.g., a solvent). The system would then be subjected to energy minimization to find a low-energy starting conformation. Following this, the simulation would be run for a specific duration, during which the classical equations of motion are integrated numerically to track the trajectory of each atom over time.

Analysis of the resulting trajectory could provide valuable information, such as:

Dihedral Angle Distributions: Plotting the probability distributions of key dihedral angles would reveal the most populated rotational states (rotamers) of the chlorophenyl and propargyl groups.

Potential Energy Surface: Mapping the potential energy as a function of specific conformational coordinates would help identify the global and local energy minima, corresponding to the most stable and metastable conformations, respectively.

Intramolecular Interactions: The simulation could highlight significant non-covalent interactions, such as intramolecular hydrogen bonding involving the hydroxyl group or π-stacking between the chlorophenyl rings, which would play a crucial role in stabilizing certain conformations.

While direct research is not available, studies on other molecules containing similar functional groups, such as other propargyl alcohols or compounds with chlorophenyl moieties, have demonstrated the utility of MD simulations in understanding their conformational preferences. organic-chemistry.orgacs.org For instance, computational analyses have been successfully used to determine the low-energy conformers of complex molecules containing chlorophenyl groups, which in turn aids in understanding their biological activity. organic-chemistry.org Similarly, the role of the hydroxyl group in propargyl alcohols in directing chemical reactions through hydrogen bonding has been explored, a phenomenon that is fundamentally linked to its conformational availability. acs.org

Without specific research findings, it is not possible to present data tables on the conformational analysis of this compound. Future computational studies would be invaluable in filling this knowledge gap and providing a detailed understanding of the structural dynamics of this compound.

Applications As Building Blocks in Advanced Organic Synthesis

Precursor for Heterocyclic Compound Synthesis

The propargyl functional group is a cornerstone in heterocyclic chemistry, enabling the construction of numerous ring systems through various cyclization and annulation strategies.

Propargyl alcohols are well-established precursors for the synthesis of furan (B31954) derivatives. Gold-catalyzed dehydrative cyclization of heteroatom-substituted propargylic alcohols provides a rapid and high-yielding route to furan heterocycles under mild, open-flask conditions. nih.gov This method is part of a broader strategy where propargylic alcohols can be transformed into highly substituted furans through catalyst-mediated reactions. chemrevlett.com For instance, a cascade reaction involving trans-diboration, acylation, cyclization, and dehydration of propargyl alcohols can produce trisubstituted furylboronic acid pinacol (B44631) esters, which can be further functionalized. researchgate.net

A notable application is the synthesis of furan-3(2H)-imine scaffolds. A novel method has been established where α,β-unsaturated ketones, derived from propargylic alcohols, react with aniline (B41778) derivatives. nih.govwikipedia.org The proposed mechanism involves a 1,4-addition of aniline to the enone, followed by an intramolecular nucleophilic attack of the tertiary alcohol onto the carbonyl group, leading to a cyclic hydroxylfurane intermediate. wikipedia.org Subsequent dehydration yields the final furan-3(2H)-imine derivative. wikipedia.org This transformation highlights how the core structure of diaryl propargyl alcohols can be strategically manipulated to build complex heterocyclic systems.

Table 1: Synthesis of Furan-3(2H)-imine Derivatives

EntryStarting Material (α,β-Unsaturated Ketone)Aniline DerivativeProductYieldRef.
11,1-Diphenyl-4-(p-tolyl)but-3-en-2-oneN-(4-chlorophenyl)anilineN-(4-chlorophenyl)-2,2-diphenyl-5-(p-tolyl)furan-3(2H)-imine34% nih.gov
21,1-Diphenyl-4-(p-tolyl)but-3-en-2-oneN-p-tolylaniline2,2-Diphenyl-5-(p-tolyl)-N-(p-tolyl)furan-3(2H)-imine56% nih.gov

This table presents examples of furan-3(2H)-imine synthesis from related α,β-unsaturated ketones, demonstrating the general applicability of the methodology.

The synthesis of indole (B1671886) scaffolds, central to many natural products and pharmaceuticals, can be achieved using propargyl alcohols as key synthons. nih.gov A Sc(OTf)₃-catalyzed (3+2) annulation of 2-indolylmethanols with propargylic alcohols provides a direct, high-yield pathway to synthetically useful cyclopenta[b]indoles. nih.gov This reaction proceeds through a Friedel–Crafts-type allenylation followed by a 5-exo-annulation cascade. nih.gov The use of 1,1-diphenylprop-2-yn-1-ol, a close structural analog of 1,1-bis(4-chlorophenyl)prop-2-yn-1-ol, in this reaction underscores the utility of diaryl propargyl alcohols for creating complex, fused indole systems.

Furthermore, propargyl-substituted indoles serve as versatile intermediates. For example, 1-(prop-2-yn-1-yl)-1H-indole-2-carbonitrile can be coupled with various aryl halides, such as those containing a 4-chlorophenyl group, via Sonogashira cross-coupling to yield highly functionalized indole derivatives. nih.gov This demonstrates the potential for incorporating the this compound motif into indole structures through N-alkylation followed by further derivatization.

Table 2: Synthesis of Substituted Indole Derivatives

Starting Material 1Starting Material 2Catalyst/ConditionsProductYieldRef.
(1H-Indol-2-yl)(phenyl)methanol1,1-Diphenylprop-2-yn-1-olSc(OTf)₃, DCE, 80 °C2,2,4-Triphenyl-1,2-dihydrocyclopenta[b]indole95% nih.gov
1-(Prop-2-yn-1-yl)-1H-indole-2-carbonitrile1-Chloro-4-iodobenzenePd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 60 °C1-(3-(4-Chlorophenyl)prop-2-yn-1-yl)-1H-indole-2-carbonitrile90% nih.gov

This table showcases the synthesis of complex indoles using propargyl alcohols, including a diaryl example, highlighting the reaction's efficiency.

The propargyl group is instrumental in synthesizing quinoline (B57606) and triazole heterocycles, often through multicomponent reactions or click chemistry. One-pot, three-component reactions of an alkyne, an aldehyde, and an aniline are used for constructing quinoline-based glycoconjugates, showcasing the utility of the propargyl functional group. taylorfrancis.com While direct use of this compound in these specific reactions is not detailed, its terminal alkyne makes it a suitable candidate for such transformations.

Similarly, the synthesis of novel 1,2,3-triazole-based compounds containing a chloroquinoline moiety has been achieved via click chemistry, reacting a terminal alkyne with an azide. nih.gov In a related approach, terminal alkynes derived from 4-(prop-2-yn-1-yloxy)benzaldehyde (B1271209) have been reacted with 4-azido-2-quinolones using a copper catalyst to produce complex molecules tethering three quinolone units via a triazole linker. nih.gov These methodologies illustrate how the propargyl moiety of a precursor like this compound can be employed to link with quinoline or other scaffolds to generate hybrid molecules.

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the synthesis of flavonoids and other biologically active heterocycles. chemrevlett.comnih.govekb.eg While typically synthesized via Claisen-Schmidt condensation, propargyl alcohols can serve as precursors to the core α,β-unsaturated ketone structure of chalcones through rearrangements like the Meyer-Schuster rearrangement.

The structural motif of a 4-chlorophenyl group is common in chalcone (B49325) chemistry. For example, the chalcone 1-(4-chlorophenyl)-3-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one has been used as a precursor for the synthesis of 4,5-dihydropyrazole-1-carbothioamides. researchgate.net This highlights a synthetic connection where a propargyl group is present on one of the aryl rings of the chalcone scaffold. The transformation of a propargyl alcohol into an enone, which can then be elaborated into a chalcone derivative, represents a key synthetic strategy where this compound could serve as a valuable starting material.

Table 3: Examples of Synthesized Chalcone Derivatives

Acetophenone DerivativeBenzaldehyde DerivativeCatalyst/ConditionsProductYieldRef.
4-ChloroacetophenoneFuran-2-carboxaldehyde10% NaOH, Ethanol, rt1-(4-Chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one76% nih.gov
1,3-Diacetylbenzene4-Hydroxy-3-methoxybenzaldehyde (Vanillin)c-H₂SO₄, Ethanol, reflux1,3-Bis[(E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl]benzene82% nih.gov
Acetophenone4-ChlorobenzaldehydeKOH, Methanol, rt(E)-3-(4-Chlorophenyl)-1-phenylprop-2-en-1-one>95% nih.gov

This table provides examples of chalcone synthesis, illustrating the common use of chloro-substituted aromatic rings in these structures.

Synthesis of Spiro Compounds

Spiro compounds, characterized by two rings connected through a single shared atom, are of significant interest in medicinal chemistry and materials science. The synthesis of novel spiro[1-benzofuran-2,4'-piperidin]-3-one scaffolds has been reported, demonstrating the construction of complex spirocyclic systems. nih.gov While this specific synthesis did not start from a propargyl alcohol, the reactivity of the alkyne and alcohol functionalities in this compound offers potential routes for spirocyclization. For instance, intramolecular cyclization reactions involving both the alkyne and one of the chlorophenyl rings could, in principle, lead to spirocyclic structures. An unexpected reaction course involving a dilithium (B8592608) derivative of hexafluorocumyl alcohol led to a chiral spiro-system, indicating that highly functionalized alcohols can be precursors to unique spiro compounds under specific reaction conditions. nih.gov

Formation of Functionalized Allenes

Allenes, compounds containing two cumulative double bonds, are highly reactive and useful intermediates in organic synthesis. rsc.org Propargylic alcohols are excellent precursors for the stereospecific synthesis of allenes. The Myers allene (B1206475) synthesis, for example, converts a propargyl alcohol into an allene via an arenesulfonylhydrazine intermediate in a three-step, one-pot process. wikipedia.org This reaction is stereospecific, allowing the chirality of the starting alcohol to control the axial chirality of the resulting allene. wikipedia.org

Another direct method involves the reduction of magnesium or zinc alkoxides of propargylic alcohols with Schwartz's reagent (Cp₂Zr(H)Cl). nih.gov This approach is effective for synthesizing dialkyl-, alkyl-aryl-, and diaryl-substituted allenes in good yields and high optical purity. nih.gov The direct transformation of propargylic alcohols into allenes can be categorized based on the reaction type, including transition-metal catalysis and metal hydride-mediated reactions. rsc.org These methods are broadly applicable and demonstrate the utility of this compound as a substrate for accessing functionalized diaryl allenes.

Table 4: Synthesis of Allenes from Propargylic Alcohols

Propargylic AlcoholReagentsProductYieldRef.
(R)-1-Phenylprop-2-yn-1-ol1. n-BuLi, ZnCl₂; 2. Cp₂Zr(H)Cl(R)-1-Phenyl-1,2-propadiene80% nih.gov
(R)-1,3-Diphenylprop-2-yn-1-olo-Nitrobenzenesulfonyl-hydrazine, PPh₃, DEAD(R)-1,3-Diphenyl-1,2-propadiene81% wikipedia.org
1-Ethynylcyclohexanolo-Nitrobenzenesulfonyl-hydrazine, PPh₃, DEADVinylidenecyclohexane84% wikipedia.org

This table shows representative examples of allene synthesis from propargylic alcohols, including a diaryl-substituted case, illustrating the high efficiency and stereospecificity of these transformations.

Role in Complex Molecule Total Synthesis

The strategic application of functionalized building blocks is a cornerstone of modern organic synthesis, enabling the efficient construction of complex molecular architectures. This compound, with its unique combination of a tertiary propargyl alcohol and two chlorophenyl moieties, presents itself as a versatile precursor for the synthesis of more elaborate chemical entities. Although detailed academic studies on its extensive use in the total synthesis of natural products are not widely available, patent literature reveals its utility as a key intermediate in the preparation of biologically active heterocyclic compounds. These examples underscore its potential as a valuable building block in medicinal chemistry and materials science.

The reactivity of the propargyl alcohol group in this compound allows for a variety of chemical transformations, making it an attractive starting material for the synthesis of complex targets. Its utility has been demonstrated in the construction of nitrogen-containing heterocyclic systems, which are prevalent scaffolds in many pharmaceutical agents.

Synthesis of Imidazo[4,5-c]pyridine and Pyrrolo[3,2-c]pyridine Derivatives

In the pursuit of novel modulators of G-protein-coupled receptor kinase 5 (GRK5), a patent describes the use of this compound as a precursor in the synthesis of a range of imidazo[4,5-c]pyridine and pyrrolo[3,2-c]pyridine derivatives. google.com These classes of compounds are of significant interest in drug discovery due to their diverse biological activities. The synthetic strategy, as outlined in the patent, involves the derivatization of the core heterocyclic systems, where this compound serves as a key starting material for introducing the bis(4-chlorophenyl)methyl moiety into the final complex molecules. google.com While the patent does not provide exhaustive experimental details for every step, it highlights the role of this propargyl alcohol in accessing these complex heterocyclic structures.

Preparation of Triazolo[1,5-a]pyrimidinyl Derivatives

Another notable application of this compound is found in a patent describing the synthesis of inhibitors of diacylglycerol O-acyltransferase type 1 (DGAT-1), which are investigated for the treatment of obesity and related metabolic disorders. googleapis.com The patent discloses the preparation of a specific derivative, 3-(7-amino-5-methyl- google.comgoogleapis.comresearchgate.nettriazolo[1,5-a]pyrimidin-6-yl)-1,1-bis(4-chlorophenyl)propan-1-ol, where this compound is a crucial intermediate. googleapis.com The synthesis is achieved by substituting bis(4-chlorophenyl)methanone in a procedure analogous to a described example, clearly indicating the role of the title compound as a direct precursor to the more complex, biologically active molecule. googleapis.com

The following table summarizes the documented applications of this compound as a building block in the synthesis of complex molecules, based on available patent literature.

Starting MaterialTarget Complex Molecule ScaffoldApplication/SignificanceSource
This compoundImidazo[4,5-c]pyridine and Pyrrolo[3,2-c]pyridine derivativesModulators of G-protein-coupled receptor kinase 5 (GRK5) google.com
This compound3-(7-amino-5-methyl- google.comgoogleapis.comresearchgate.nettriazolo[1,5-a]pyrimidin-6-yl)-1,1-bis(4-chlorophenyl)propan-1-olInhibitors of diacylglycerol O-acyltransferase type 1 (DGAT-1) googleapis.com

These examples, while sourced from patents, effectively demonstrate the function of this compound as a valuable building block. The presence of the reactive propargyl alcohol functionality, combined with the specific steric and electronic properties conferred by the bis(4-chlorophenyl) groups, allows for its incorporation into larger, more complex molecular frameworks with potential therapeutic applications. Further exploration of this compound's reactivity in academic total synthesis endeavors could unveil its broader potential in constructing novel and intricate molecular architectures.

Mechanistic Biological Activity Studies and Structure Activity Relationships Sar

Mechanisms of Action in Cellular Systems (e.g., antiproliferative, antioxidant)

There is no information available in the search results describing the antiproliferative or antioxidant mechanisms of 1,1-Bis(4-chlorophenyl)prop-2-yn-1-ol in cellular systems.

Computational Modeling in Mechanistic Biology and SAR Predictions

Computational chemistry provides valuable insights into the electronic and structural properties of molecules, which are crucial for predicting their biological interactions. Techniques such as the analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies help in understanding the charge transfer interactions and reactivity of a compound. Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attacks.

Although detailed computational research on this compound is not presently available, the general methodologies applied to similar compounds involve optimizing the molecular geometry and calculating various quantum chemical parameters. These computational approaches are instrumental in rational drug design and in predicting the potential biological targets and mechanisms of action for novel compounds.

Future computational studies on this compound would be beneficial to elucidate its potential mechanistic pathways and to guide the synthesis of more potent and selective analogs. Such studies would likely involve molecular docking with various enzymes and receptors to predict binding affinities and modes of interaction, providing a theoretical foundation for its pharmacological activity.

Advanced Materials Science Applications of 1,1 Bis 4 Chlorophenyl Prop 2 Yn 1 Ol Derivatives

Nonlinear Optical (NLO) Properties and Materials

Nonlinear optical (NLO) materials are crucial for a range of applications in photonics and optoelectronics, including frequency conversion, optical switching, and data storage. Organic molecules with extended π-conjugated systems, donor-acceptor functionalities, and specific molecular geometries are often investigated for their NLO properties. Propargyl alcohol derivatives, due to the presence of the carbon-carbon triple bond, can contribute to the electronic properties of a molecule, making them potential candidates for NLO materials.

However, a detailed investigation of the scientific literature did not yield specific studies measuring the second- or third-order nonlinear optical susceptibilities (χ(2) or χ(3)) of derivatives of 1,1-Bis(4-chlorophenyl)prop-2-yn-1-ol. Consequently, no data on their hyperpolarizability, nonlinear refractive index, or performance in NLO devices can be presented. While computational studies on related chalcone (B49325) structures, such as (E)-1-(4-Chlorophenyl)-3-(4-methylphenyl) prop-2-en-1-one, have been conducted to predict their NLO activity, similar research focused on the derivatives of this compound is not apparent.

Applications in Organic Functional Devices

The development of novel organic materials is a cornerstone of progress in flexible and low-cost electronic and optoelectronic devices. The molecular structure of this compound, featuring aromatic rings and an alkyne group, suggests that its derivatives could be explored for such applications.

Organic Semiconductors

Organic semiconductors are the active components in a variety of electronic devices. The performance of these materials is heavily dependent on their molecular structure, which influences their charge transport properties, energy levels (HOMO/LUMO), and solid-state packing. The presence of the bis(4-chlorophenyl) groups in the parent compound could influence intermolecular interactions and charge mobility in its derivatives.

Organic Light-Emitting Diodes (OLEDs)

OLEDs are a major application for advanced organic materials, where molecules function as charge transporters or light emitters. The design of new materials for OLEDs often involves tuning the electronic properties to achieve efficient charge injection, transport, and recombination, as well as to control the emission color and efficiency.

While a theoretical study on related ((2E, 2'E)-1, 1'-[chalcogen bis (4, 1-phenylene)] bis [3-(4-chlorophenyl) prop-2-en-1-one]) derivatives as hole-transporting materials for OLEDs has been reported, there is no corresponding research available for derivatives of this compound. As such, information regarding their utility as host materials, emitting dopants, or charge transport layers in OLEDs, including performance metrics like efficiency and lifetime, is not available.

Dye-Sensitized Solar Cells

In dye-sensitized solar cells (DSSCs), organic dyes are responsible for light absorption and subsequent electron injection into a semiconductor. The design of these dyes requires specific anchoring groups to bind to the semiconductor surface and appropriate electronic properties for efficient light harvesting and charge transfer.

The investigation into the use of this compound derivatives as sensitizers in DSSCs has not yielded any published research. Therefore, key performance parameters such as power conversion efficiency (PCE), short-circuit current density (Jsc), open-circuit voltage (Voc), and fill factor (FF) for DSSCs employing these specific compounds cannot be reported.

Future Research Directions and Emerging Paradigms

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly pivotal in modern chemical synthesis, aiming to reduce environmental impact and enhance sustainability. For a molecule like 1,1-Bis(4-chlorophenyl)prop-2-yn-1-ol, future research will likely focus on developing more environmentally benign synthetic routes.

Current and Prospective Green Synthesis Strategies:

Use of Greener Solvents: Traditional syntheses of propargylic alcohols often rely on volatile organic solvents. Future methodologies will likely explore the use of water, supercritical fluids, or biodegradable solvents to minimize environmental harm.

Catalyst-Free Reactions: Some modern approaches to propargylic alcohol synthesis are moving towards catalyst-free conditions, utilizing reagents like calcium carbide as an acetylene (B1199291) source under mild conditions, which can be a greener alternative to traditional organometallic reagents. rsc.org

Energy Efficiency: The adoption of microwave-assisted or ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods.

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product are a cornerstone of green chemistry. Future research will likely focus on addition reactions that inherently have high atom economy.

Renewable Feedstocks: An emerging area of green chemistry is the use of renewable resources. For instance, some syntheses of primary propargylic alcohols have explored using rongalite, a bulk industrial product, as a C1 unit, avoiding less desirable reagents. rsc.org

While specific green synthesis protocols for this compound are not yet widely published, the general advancements in the synthesis of propargylic alcohols provide a strong foundation for future work in this area. researchgate.net

Exploration of New Catalytic Systems

The synthesis of tertiary propargylic alcohols, including this compound, is often achieved through the addition of an alkynyl nucleophile to a ketone. The efficiency and selectivity of this transformation are highly dependent on the catalytic system employed.

Emerging Catalytic Approaches:

Homogeneous and Heterogeneous Catalysis: Research into new catalytic systems includes both homogeneous and heterogeneous catalysts. Heterogeneous catalysts are particularly attractive from a green chemistry perspective as they can be easily recovered and reused. researchgate.net For the synthesis of similar diaryl compounds, palladium-catalyzed oxidative diarylation of terminal olefins has been explored, showcasing the potential for complex bond formations. nih.gov

Chiral Catalysts for Enantioselective Synthesis: Given that the carbinol carbon in this compound is a stereocenter, the development of enantioselective catalytic systems is a significant area of future research. This would allow for the synthesis of single enantiomers, which is crucial for pharmacological applications. Catalytic systems involving metals like zinc, indium, or copper with chiral ligands have shown promise in the asymmetric synthesis of other propargylic alcohols.

Biocatalysis: The use of enzymes, such as alcohol dehydrogenases, offers a highly selective and environmentally friendly approach to the synthesis of chiral alcohols. nih.gov A photobiocatalytic approach has been developed for the synthesis of optically active 1-arylpropan-2-ols, which could be adapted for more complex structures. researchgate.net

The table below summarizes various catalytic systems that have been used for the synthesis of propargylic alcohols and could be explored for this compound.

Catalyst TypeMetal/Ligand SystemPotential Advantages
HomogeneousZn(OTf)2 / N-methylephedrineHigh enantioselectivity, tolerance to air and moisture. organic-chemistry.org
HomogeneousIn(III) / BINOLBroad substrate scope, high enantioselectivity. organic-chemistry.org
HeterogeneousNickel-based catalystsReusability, mild reaction conditions. researchgate.net
BiocatalystAlcohol Dehydrogenase (ADH)High enantioselectivity, green reaction conditions. nih.gov

Development of Novel Biological Targets

Preliminary patent literature indicates that this compound has been investigated for its biological activity. This foundational work opens the door to more in-depth studies to identify and validate novel biological targets.

Potential Areas of Biological Investigation:

Enzyme Inhibition: The compound has been mentioned in the context of inhibiting Diacylglycerol O-acyltransferase 1 (DGAT-1), an enzyme involved in triglyceride synthesis. medchemexpress.comtargetmol.com DGAT-1 inhibitors are being explored as potential treatments for obesity and type 2 diabetes. nih.govmedchemexpress.com Further research could explore the selectivity and potency of this compound and its analogs against DGAT-1 and the related DGAT-2. nih.gov

G-Protein-Coupled Receptor (GPCR) Modulation: There is also an indication that this compound may act as a modulator of G-protein-coupled receptor kinase 5 (GRK5). a-star.edu.sg GRK5 is a target for diseases such as heart failure and cancer, making this a promising avenue for therapeutic development. nih.gov

Herbicidal Activity: The compound has also been listed in patents related to herbicides, suggesting a potential application in agriculture. The mode of action in plants would be a novel area of investigation.

Anticancer and Antimicrobial Properties: The structurally related chalcones, which are α,β-unsaturated ketones, have shown a wide range of biological activities, including cytotoxic and antimicrobial effects. researchgate.net Given the presence of the diaryl moiety, it would be worthwhile to screen this compound for similar activities.

The exploration of these and other potential biological targets will be crucial in determining the therapeutic or agrochemical value of this compound.

Integration with Artificial Intelligence and Machine Learning for Drug Discovery and Material Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research, from predicting molecular properties to designing novel synthetic routes. nih.govnovartis.com These computational tools can significantly accelerate the research and development of compounds like this compound.

Applications of AI and ML:

Predictive Modeling: AI algorithms can be trained on existing chemical data to predict the physicochemical properties, biological activity, and potential toxicity of new compounds. This can help in prioritizing the synthesis and testing of the most promising candidates. researchgate.net

De Novo Drug Design: Generative AI models can design novel molecules with desired properties from scratch. By providing the model with the desired biological target and other parameters, it can generate new molecular structures that are likely to be active.

Synthesis Planning: AI-powered retrosynthesis tools can propose viable synthetic routes for complex molecules, saving significant time and resources in the lab. nih.govresearchgate.net These tools can also be designed to prioritize green and efficient reaction pathways.

Material Design: For applications in materials science, AI can be used to predict the properties of polymers or other materials that could be synthesized from this compound, guiding the development of new functional materials.

The integration of AI and ML into the research pipeline for this compound holds the potential to unlock its full potential in a more efficient and targeted manner. a-star.edu.sg

Q & A

Q. What are the recommended synthetic routes for 1,1-bis(4-chlorophenyl)prop-2-yn-1-ol, and how can reaction conditions be optimized?

The synthesis of bis(4-chlorophenyl) derivatives often involves nucleophilic substitution or condensation reactions. For prop-2-yn-1-ol derivatives, a plausible route is the reaction of 4-chlorophenyl Grignard reagents with propargyl aldehyde derivatives under anhydrous conditions. Optimization should focus on solvent polarity (e.g., THF or diethyl ether), temperature control (0–25°C), and catalyst selection (e.g., Cu(I) for alkyne activation). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm the alkyne proton (δ ~2.5–3.5 ppm) and hydroxyl group (δ ~1.5–2.5 ppm, broad). Aromatic protons from chlorophenyl groups appear as doublets (δ ~7.2–7.5 ppm).
  • IR Spectroscopy : Key peaks include O-H stretch (~3200–3600 cm1^{-1}), C≡C stretch (~2100–2260 cm1^{-1}), and C-Cl stretches (~550–850 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion (e.g., [M+H]+^+) and fragmentation patterns.

Q. What safety protocols should be followed when handling this compound, given limited toxicological data?

Due to structural similarity to chlorinated aromatics (e.g., DDT metabolites), assume potential toxicity. Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid skin contact. Store in airtight containers at 2–8°C. Dispose of waste via certified hazardous waste programs. Refer to GHS guidelines for uncharacterized compounds .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths and angles. Key steps:

  • Grow crystals via slow evaporation (solvent: dichloromethane/hexane).
  • Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Refine using SHELXL to model disorder in chlorophenyl groups or alkyne geometry .

Q. What strategies can address contradictions in reaction yields during scale-up synthesis?

  • Kinetic Control : Lower temperatures favor intermediate stabilization.
  • Catalyst Loading : Increase Cu(I) catalyst (e.g., CuBr) to 10 mol% for improved alkyne coupling efficiency.
  • Purification : Use preparative HPLC for polar byproducts. Validate purity via 1^1H NMR integration and TLC .

Q. How does the electronic nature of the 4-chlorophenyl group influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing Cl substituent deactivates the phenyl ring, directing electrophilic attacks to the meta position. In Sonogashira couplings, the alkyne moiety reacts with aryl halides (e.g., Pd/Cu catalysis), but steric hindrance from chlorophenyl groups may reduce yields. Computational DFT studies (e.g., Gaussian) can map electron density and predict reactive sites .

Q. What in vitro assays are suitable for evaluating the endocrine-disrupting potential of this compound?

  • Estrogen Receptor (ER) Binding Assay : Competitive binding with 3^3H-estradiol in MCF-7 cells.
  • Luciferase Reporter Gene Assay : Measure ER transcriptional activity in HEK293 cells transfected with ER-responsive reporters.
  • CYP450 Inhibition : Assess interference with steroidogenic enzymes via fluorogenic substrates .

Data Analysis and Methodological Challenges

Q. How can researchers resolve discrepancies in 13^13C NMR chemical shifts between computational and experimental data?

  • Solvent Effects : Simulate shifts using COSMO-RS (e.g., in ORCA) to account for solvent polarity.
  • Dynamic Effects : Include molecular dynamics (MD) to model conformational flexibility.
  • Referencing : Calibrate against known standards (e.g., TMS for 13^13C) .

Q. What computational tools predict the environmental persistence of this compound?

  • EPI Suite : Estimate biodegradation (BIOWIN), bioaccumulation (BCFBAF), and hydrolysis rates.
  • TEST (Toxicity Estimation Software Tool) : Predict acute aquatic toxicity and persistence. Experimental validation via OECD 301F (ready biodegradability) is recommended .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.